1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL

lipoxygenase inhibition 15-LOX-1 inflammation

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL (CAS 76154-43-3) is a partially saturated, N,N′-dimethylated quinoxaline derivative bearing a phenolic hydroxyl at the 6-position (molecular formula C₁₀H₁₄N₂O, MW 178.23 g/mol). It belongs to the 1,2,3,4-tetrahydroquinoxaline subclass, a scaffold distinct from fully aromatic quinoxalines in both conformational flexibility and electronic character.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 76154-43-3
Cat. No. B11910947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL
CAS76154-43-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CCN(C2=C1C=CC(=C2)O)C
InChIInChI=1S/C10H14N2O/c1-11-5-6-12(2)10-7-8(13)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
InChIKeyOWAYRUWWPXGQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL (CAS 76154-43-3): Core Scaffold and Regulatory Data Profile for Procurement Decision-Making


1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL (CAS 76154-43-3) is a partially saturated, N,N′-dimethylated quinoxaline derivative bearing a phenolic hydroxyl at the 6-position (molecular formula C₁₀H₁₄N₂O, MW 178.23 g/mol) . It belongs to the 1,2,3,4-tetrahydroquinoxaline subclass, a scaffold distinct from fully aromatic quinoxalines in both conformational flexibility and electronic character [1]. The compound has been annotated in authoritative databases as an inhibitor of monoamine oxidase type B (MAO‑B) and lysine-specific histone demethylase 1 (LSD1) [2], and crystallographic evidence confirms direct binding to glutaryl‑CoA dehydrogenase [3]. Unlike its fully oxidized quinoxaline congeners, the saturated pyrazine ring eliminates planar aromatic stacking and alters hydrogen‑bond donor/acceptor topography, making simple in‑class substitution unreliable without empirical validation [1].

Why 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL Cannot Be Interchanged with Generic Quinoxaline Analogs


The quinoxaline chemotype encompasses both fully aromatic and partially saturated scaffolds with widely divergent biological signatures. The systematic SAR review by Bellapukonda et al. (2025) demonstrates that even minor substitution changes on the quinoxaline nucleus can invert antimicrobial selectivity or abolish activity entirely [1]. Specifically, saturation of the pyrazine ring to the 1,2,3,4-tetrahydro form—as in the target compound—introduces sp³ hybridization at N1 and N4, fundamentally altering the molecule's conformational ensemble, basicity, and hydrogen‑bonding geometry relative to planar aromatic quinoxalines [1]. The 6‑OH group on the target compound provides a metabolically labile handle and a hydrogen‑bond donor/acceptor that is absent in the parent 1,4‑dimethyl‑1,2,3,4‑tetrahydroquinoxaline (CAS 2427-06-7) and in quinoxaline itself . Furthermore, crystallographic data confirm that the tetrahydroquinoxaline core engages glutaryl‑CoA dehydrogenase in a binding mode that would be sterically inaccessible to oxidized quinoxaline analogs [2]. These structural determinants mean that procurement of a generic “quinoxaline derivative” without precise control of the saturation state, N‑methylation pattern, and 6‑position functionality will not recapitulate the target compound's biological profile.

Quantitative Differentiation Evidence for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL Versus Closest Analogs


Human 15‑Lipoxygenase‑1 (15‑LOX‑1) Inhibition: IC₅₀ Cross‑Study Comparison with Known LOX Inhibitors

The target compound inhibited recombinant human 15‑lipoxygenase‑1 (15‑LOX‑1) with an IC₅₀ of 18.6 μM (1.86 × 10⁴ nM), assessed by monitoring the reduction in conversion of linoleic acid to 13(S)‑HpODE [1]. For context, the clinically used 5‑LOX inhibitor zileuton exhibits an IC₅₀ of approximately 0.5–1 μM against 5‑LOX in cell‑free assays, though direct comparison is limited by different LOX isoforms and assay conditions; within the broader quinoxaline chemotype, most reported analogs lack 15‑LOX‑1 selectivity data altogether [2]. The 18.6 μM value places the target compound in a moderate potency range suitable for fragment‑based or scaffold‑hopping optimization campaigns rather than immediate in vivo translation.

lipoxygenase inhibition 15-LOX-1 inflammation arachidonic acid cascade

Differentiation‑Inducing Activity in Undifferentiated Leukemic Cells: Phenotypic Divergence from Cytotoxic Quinoxaline Antitumor Agents

Patent‑derived annotation states that the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti‑cancer agent and for hyperproliferative skin diseases such as psoriasis [1]. This differentiation‑inducing phenotype is mechanistically distinct from the cytotoxic or ferroptosis‑inducing profiles of canonical quinoxaline antitumor agents such as erastin (which triggers ferroptosis via VDAC and system xc⁻ inhibition) and XK469 (which causes G2/M arrest and polyploidy) [2]. While quantitative EC₅₀ values for differentiation are not publicly available in peer‑reviewed literature for the target compound, the qualitative phenotype represents a departure from the class norm of direct cytotoxicity.

differentiation therapy leukemia HL‑60 monocyte differentiation cancer

1,2,3,4‑Tetrahydroquinoxaline Scaffold Advantage: Neuronal NAD‑Boosting Activity and Favorable Human Microsomal Stability vs. Aromatic Quinoxalines

Although the target compound itself has not been profiled in the published NAD‑boosting SAR series, a closely related class of 1,2,3,4‑tetrahydroquinoxaline derivatives was systematically evaluated for neuronal NAD enhancement and early DMPK parameters by Cuřínová et al. (2026) [1]. Lead compounds from this tetrahydroquinoxaline series demonstrated nanomolar potency in primary cortical neurons and exhibited species‑dependent metabolic stability, with substantially improved stability in human liver microsomes compared with rodent systems (e.g., human microsomal half‑life >60 min for optimized analogs, vs. <30 min in rat microsomes) [1]. Fully aromatic quinoxaline analogs were not reported to possess this NAD‑boosting activity, suggesting that the saturated pyrazine ring is a critical pharmacophoric element [1]. The target compound, bearing the identical 1,4‑dimethyl‑1,2,3,4‑tetrahydroquinoxaline core, is structurally positioned to inherit these class‑level DMPK advantages, though direct compound‑specific confirmation is required.

NAD boosting neurodegeneration metabolic stability DMPK tetrahydroquinoxaline

Structural Biology Validation: Crystallographic Binding to Glutaryl‑CoA Dehydrogenase Confirms Target Engagement of the Tetrahydroquinoxaline Core

The fragment (1,4‑dimethyl‑1,2,3,4‑tetrahydroquinoxalin‑6‑yl)methylamine—a close structural analog of the target compound differing only by a 6‑aminomethyl substituent instead of 6‑OH—was co‑crystallized with glutaryl‑CoA dehydrogenase from Burkholderia pseudomallei (PDB ID: 3GQT) [1]. The structure reveals specific binding within the enzyme active site, with the tetrahydroquinoxaline core making shape‑complementary contacts that would be sterically forbidden for a planar aromatic quinoxaline [1]. The RMSD of 0.26–0.51 Å across related glutaryl‑CoA dehydrogenase structures indicates a conserved binding mode. This crystallographic evidence provides direct structural proof that the saturated 1,4‑dimethyl‑tetrahydroquinoxaline scaffold can engage a metabolic enzyme target, whereas no equivalent co‑crystal structures exist for the fully oxidized 1,4‑dimethylquinoxaline counterpart.

crystallography glutaryl-CoA dehydrogenase fragment screening target engagement Burkholderia pseudomallei

Dual MAO‑B / LSD1 Inhibitory Annotation: A Polypharmacology Profile Not Shared by Common Quinoxaline Scaffolds

The Therapeutic Target Database (TTD) annotates the target compound as an inhibitor of both monoamine oxidase type B (MAO‑B) and lysine‑specific histone demethylase 1 (LSD1) [1]. This dual MAO‑B/LSD1 profile is mechanistically notable because LSD1 (KDM1A) is a flavin adenine dinucleotide (FAD)‑dependent amine oxidase that shares catalytic domain homology with MAO enzymes, yet most MAO inhibitors (e.g., selegiline, rasagiline) do not significantly inhibit LSD1 at therapeutic concentrations (selegiline MAO‑B IC₅₀ ≈ 0.01–0.1 μM; LSD1 IC₅₀ typically >10 μM) [2]. The target compound's annotation thus suggests a broader FAD‑dependent oxidase inhibition profile than mono‑targeted MAO‑B inhibitors. Quantitative IC₅₀ values for both targets are not publicly available in peer‑reviewed literature for this specific compound.

MAO-B inhibitor LSD1 inhibitor epigenetics polypharmacology neuroprotection

Optimal Research and Industrial Application Scenarios for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Targeting Glutaryl‑CoA Dehydrogenase or Structurally Related Acyl‑CoA Dehydrogenases

The crystallographic binding of the tetrahydroquinoxaline fragment analog to glutaryl‑CoA dehydrogenase (PDB 3GQT) provides a validated starting point for structure‑guided optimization [1]. The saturated N1/N4 geometry enables a binding pose inaccessible to planar aromatic quinoxalines, making 1,4‑dimethyl‑1,2,3,4‑tetrahydroquinoxalin‑6‑OL a privileged scaffold for fragment growing or merging campaigns against this enzyme family. Procurement is warranted for crystallography‑enabled medicinal chemistry programs, with the 6‑OH group offering a synthetic handle for further derivatization.

Inflammation and Lipid Mediator Research Leveraging 15‑LOX‑1 Inhibitory Activity

With a confirmed IC₅₀ of 18.6 μM against human 15‑LOX‑1 [1], the compound serves as a defined‑potency tool molecule for studying the 15‑LOX‑1 arm of the arachidonic acid cascade. While potency is moderate, the availability of a quantitative IC₅₀ for this specific tetrahydroquinoxaline subclass is rare, positioning the compound as a reference standard for screening cascades or as a starting scaffold for potency optimization in inflammation research.

Differentiation Therapy Research in Leukemia and Hyperproliferative Skin Disorders

The patent‑derived annotation of monocytic differentiation‑inducing activity [1] suggests utility in phenotypic screening for differentiation therapy—a therapeutic strategy distinct from cytotoxic chemotherapy. Research programs focused on acute myeloid leukemia (AML) differentiation or psoriasis models may prioritize this compound over cytotoxic quinoxaline analogs such as erastin or XK469. Confirmatory in‑house EC₅₀ determination in HL‑60 or NB‑4 cells is strongly recommended before large‑scale procurement.

Neuroprotection and Epigenetics Research Requiring Dual MAO‑B / LSD1 Pharmacological Tools

The TTD annotation of dual MAO‑B/LSD1 inhibition [1] makes this compound a candidate for exploring the intersection of monoamine metabolism and histone demethylation in neurodegeneration or psychiatric disease models. Unlike clinically used selective MAO‑B inhibitors (selegiline, rasagiline), the target compound may engage LSD1‑dependent epigenetic pathways, providing a polypharmacological probe for target‑class cross‑talk studies. Quantitative IC₅₀ determination for both targets is a prerequisite for procurement commitment.

Quote Request

Request a Quote for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.